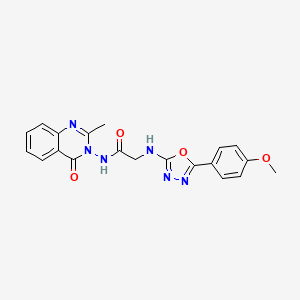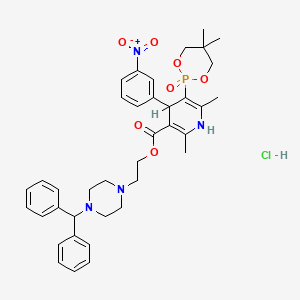
N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of indeno and pyridazinone rings, making it an interesting subject for chemical research and potential pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the indeno-pyridazinone core, followed by the introduction of the N-methyl and propanamide groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification processes. The use of automated systems and advanced analytical techniques would be essential to maintain the integrity of the compound during production.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone or carboxyl groups, while reduction could produce simpler amides or alcohols.
Aplicaciones Científicas De Investigación
N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)propanamide has several scientific research applications:
Chemistry: It serves as a model compound for studying complex organic reactions and developing new synthetic methodologies.
Biology: Researchers investigate its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other indeno-pyridazinone derivatives and related amides. These compounds share structural features but may differ in their functional groups or overall molecular architecture.
Uniqueness
What sets N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)propanamide apart is its specific combination of functional groups and ring structures
Propiedades
Número CAS |
114933-27-6 |
|---|---|
Fórmula molecular |
C15H17N3O2 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
N-methyl-N-(3-oxo-2,4,4a,5-tetrahydroindeno[1,2-c]pyridazin-7-yl)propanamide |
InChI |
InChI=1S/C15H17N3O2/c1-3-14(20)18(2)11-4-5-12-9(7-11)6-10-8-13(19)16-17-15(10)12/h4-5,7,10H,3,6,8H2,1-2H3,(H,16,19) |
Clave InChI |
UFGXKYKYURMXFA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C)C1=CC2=C(C=C1)C3=NNC(=O)CC3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12748848.png)
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12748865.png)








